molecular formula C17H17FN2O3S B6127175 1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B6127175
M. Wt: 348.4 g/mol
InChI Key: XDCSMQAPQYCQCY-UHFFFAOYSA-N
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Description

The compound “1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid” features a piperidine-4-carboxylic acid core linked via an acetyl group to a 2-(2-fluorophenyl)-1,3-thiazole moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at the 2-position with a fluorophenyl group, enhancing electronic and steric properties. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic heterocycles and fluorinated motifs .

Properties

IUPAC Name

1-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-4-2-1-3-13(14)16-19-12(10-24-16)9-15(21)20-7-5-11(6-8-20)17(22)23/h1-4,10-11H,5-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCSMQAPQYCQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluorophenyl group enhances binding affinity and selectivity . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Heterocycle Variations

  • Thiazole vs. Triazole/Pyrazole: The sulfur atom in the thiazole ring (target compound) may engage in hydrophobic interactions, while triazoles (e.g., ) introduce additional nitrogen atoms, favoring hydrogen bonding.
  • Benzothiazole () : The fused aromatic system increases planar surface area, enhancing π-π stacking but possibly reducing solubility.

Substituent Effects

  • Fluorophenyl (target) vs. Chlorophenoxy (): Fluorine’s electronegativity may improve binding affinity via dipole interactions, whereas chlorine increases lipophilicity.
  • Methyl vs. Acetyl Linkers : Direct methyl linkage () reduces flexibility, possibly limiting binding to conformationally dynamic targets.

Functional Group Modifications

  • Carboxylic Acid vs. Carboxamide : The carboxylic acid group (target, ) enhances solubility but may limit membrane permeability compared to carboxamides (), which are more lipophilic.

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